N-(2,5-dimethylphenyl)-3-methyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
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Overview
Description
N-(2,5-DIMETHYLPHENYL)-3-METHYL-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a heterocyclic compound that belongs to the triazolothiadiazine family. This compound is known for its diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties . The unique structure of this compound, which includes both triazole and thiadiazine rings, makes it a valuable scaffold in drug design and development .
Preparation Methods
The synthesis of N-(2,5-DIMETHYLPHENYL)-3-METHYL-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions . This method allows for the annulation of the triazole ring onto the thiadiazole ring, forming the desired triazolothiadiazine structure . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
N-(2,5-DIMETHYLPHENYL)-3-METHYL-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used but generally involve modifications to the triazole or thiadiazine rings .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it serves as a valuable intermediate for the synthesis of other heterocyclic compounds . In biology and medicine, it has been studied for its potential as an anticancer, antimicrobial, and antiviral agent . Its enzyme inhibitory properties make it a candidate for the development of drugs targeting specific enzymes involved in various diseases . Additionally, its antioxidant and anti-inflammatory properties have been explored for potential therapeutic applications .
Mechanism of Action
The mechanism of action of N-(2,5-DIMETHYLPHENYL)-3-METHYL-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with various molecular targets and pathways . For example, it has been shown to inhibit tumor necrosis factor-alpha (TNF-alpha), a pro-inflammatory cytokine, thereby reducing inflammation and oxidative stress . This inhibition is achieved through the compound’s ability to bind to specific receptors and enzymes, preventing the activation of inflammatory pathways .
Comparison with Similar Compounds
Similar compounds to N-(2,5-DIMETHYLPHENYL)-3-METHYL-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE include other triazolothiadiazines, such as 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines and 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines . These compounds share similar structural features but differ in the arrangement of the triazole and thiadiazine rings . The unique structure of N-(2,5-DIMETHYLPHENYL)-3-METHYL-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE, with its specific substituents, contributes to its distinct pharmacological profile and makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C20H21N5OS |
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Molecular Weight |
379.5 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)-3-methyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C20H21N5OS/c1-12-9-10-13(2)16(11-12)21-19(26)18-17(15-7-5-4-6-8-15)24-25-14(3)22-23-20(25)27-18/h4-11,17-18,24H,1-3H3,(H,21,26) |
InChI Key |
KSVKNHBQJWQSSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2C(NN3C(=NN=C3S2)C)C4=CC=CC=C4 |
Origin of Product |
United States |
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